E3 Ligand-Linker Conjugate 10

PROTAC design CRBN recruitment ternary complex kinetics

PROTAC development requires precise E3 ligase-linker matching: CRBN vs. VHL, PEG4 vs. shorter/longer spacers, and terminal amine vs. azide/alkyne. Conjugate 10 solves these variables with a validated cereblon-binding phthalimide, a 13-atom PEG4 linker for optimal ternary complex geometry, and a primary amine handle for metal-free amide coupling. - CRBN-enriched for hematologic malignancy targets (leukemia, lymphoma, multiple myeloma) - C4-O-amido exit vector matches crystallography data (PDB 6H0G) - DMSO solubility ≥50 mg/mL for HTS workflows

Molecular Formula C25H34N4O10
Molecular Weight 550.6 g/mol
Cat. No. B3324755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligand-Linker Conjugate 10
Molecular FormulaC25H34N4O10
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCN
InChIInChI=1S/C25H34N4O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16,26H2,(H,27,31)(H,28,30,32)
InChIKeyXXVMHTPJBXBXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase-Linker Conjugate 10: Identity & Procurement Profile


E3 Ligand-Linker Conjugate 10 (CAS 1957236-22-4) is a pre-assembled heterobifunctional building block for proteolysis-targeting chimera (PROTAC) synthesis . It consists of a pomalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand covalently linked to a four-unit polyethylene glycol (PEG4) chain terminated by a primary amine functional group [1]. With a molecular formula of C25H34N4O10 and molecular weight of 550.565 g/mol, this conjugate provides an amine handle for facile conjugation to carboxylic acid-containing target protein ligands via amide bond formation, enabling modular PROTAC assembly without requiring separate linker functionalization steps . Purity is specified at >98% as determined by HPLC .

E3 Ligase-Linker Conjugate 10: Substitution Limitations


PROTAC degradation efficacy is exquisitely sensitive to linker composition and attachment chemistry [1]. Empirical studies demonstrate that altering PEG linker length by even a single ethylene glycol unit, or substituting PEG with alkyl chains of identical atom count, can shift degradation DC50 values by orders of magnitude due to changes in ternary complex geometry, cellular permeability, and solubility [2]. Additionally, the choice of terminal functional group (amine vs. carboxylic acid vs. alkyne vs. azide) dictates the conjugation chemistry and the orientation of the resulting PROTAC molecule, further affecting target engagement [3]. Consequently, an E3 ligand-linker conjugate selected for a given PROTAC series cannot be arbitrarily replaced with another conjugate—even one bearing an identical E3 ligand—without risking complete loss of degradation activity or introduction of confounding variables into structure-activity relationship (SAR) studies [2].

E3 Ligase-Linker Conjugate 10: Evidence vs. Analogs


CRBN vs. VHL: Ligase Recruitment & Localization

E3 Ligand-Linker Conjugate 10 employs a pomalidomide-derived cereblon ligand rather than a thalidomide- or lenalidomide-based scaffold . This selection is consequential for PROTAC development. In a systematic evaluation of cereblon-recruiting PROTACs, pomalidomide-based degraders consistently demonstrated faster ternary complex formation kinetics and higher maximal degradation (Dmax) relative to structurally analogous thalidomide-based degraders targeting the same protein of interest [1]. The pomalidomide scaffold exhibits stronger binding affinity for the cereblon E3 ligase and more efficient recruitment of the DDB1-CRBN E3 ubiquitin ligase complex, a property that translates to improved catalytic efficiency in the degradation cycle [1].

PROTAC design CRBN recruitment ternary complex kinetics

PEG4 vs. PEG2 and Alkyl Linkers: Potency Impact

E3 Ligand-Linker Conjugate 10 features an ether linkage at the 4-position of the phthalimide ring (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide) [1]. This 4-oxygen attachment geometry provides a distinct exit vector for the PEG4 linker compared to alternative attachment sites commonly used in cereblon ligand conjugates. Structural studies of PROTAC ternary complexes reveal that the linker attachment point on the E3 ligand profoundly influences the relative orientation of the E3 ligase and target protein, with the 4-position oxygen linkage (as in pomalidomide) enabling distinct ternary complex geometries compared to 5-position or 6-position attachments found in lenalidomide- or thalidomide-based conjugates [2]. This exit vector difference alters the accessible conformational space of the final PROTAC and can determine whether productive ubiquitination occurs [2].

PROTAC conjugation exit vector linker attachment chemistry

Amine vs. Azide & Carboxylic Acid: Conjugation Chemistry

E3 Ligand-Linker Conjugate 10 incorporates a four-unit polyethylene glycol (PEG4) linker with approximately 18 atoms in the linear chain (O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-N), measured from the phthalimide oxygen to the terminal amine nitrogen . Large-scale linker structure-activity relationship studies demonstrate that PEG4 linkers in cereblon-based PROTACs consistently yield higher cellular permeability and degradation efficiency compared to both shorter (PEG2-PEG3, 11-14 atoms) and longer (PEG6-PEG8, 22-30 atoms) PEG linkers [1]. In a systematic D2B (direct-to-biology) evaluation of linker effects, PEG4-containing PROTACs achieved optimal balance between ternary complex stabilization and passive membrane diffusion, with degradation DC50 values typically 2- to 5-fold lower than PEG2 or PEG6 analogs in matched compound series [1].

linker SAR PEG length optimization PROTAC permeability

C4 vs. C5 Exit Vector: Stability Impact

E3 Ligand-Linker Conjugate 10 terminates in a primary amine group (-NH2), enabling direct amide bond formation with carboxylic acid-containing target protein ligands under standard peptide coupling conditions (e.g., HATU, DIPEA in DMF) . This contrasts with conjugates bearing azide (-N3), alkyne, or carboxylic acid (-COOH) termini that require copper-catalyzed click chemistry or additional protecting group manipulations [1]. In direct comparative synthesis workflows, amine-terminated conjugates reduce the number of synthetic steps by 1-2 operations and eliminate the need for potentially cytotoxic copper catalysts that must be rigorously removed from final PROTAC products prior to biological testing [1]. For high-throughput PROTAC library synthesis, this difference translates to reduced purification burden and fewer confounding variables in cellular assay interpretation.

PROTAC modular synthesis conjugation chemistry amine handle

E3 Ligase-Linker Conjugate 10: Optimal Applications


CRBN-Dependent PROTACs for Hematopoietic Cancers

In structure-activity relationship (SAR) studies where multiple target protein ligands are being evaluated for PROTAC-mediated degradation, Conjugate 10 provides a standardized, empirically validated E3 ligand-linker module. Its PEG4 linker length falls within the optimal range identified by D2B high-throughput linker SAR studies, minimizing the risk of linker-related false negatives in degradation screening [1]. The amine terminus enables rapid parallel synthesis of PROTAC libraries using diverse carboxylic acid-containing POI ligands without the additional complexity of click chemistry optimization or copper removal [2].

Parallel PROTAC Synthesis via Amide Coupling

For targets without established PROTAC literature precedent, Conjugate 10 represents the most pragmatic starting point for initial degrader synthesis. The pomalidomide scaffold provides higher cereblon binding affinity than thalidomide- or lenalidomide-based alternatives, increasing the likelihood of detecting degradation activity even with suboptimal POI ligand-linker geometries [1]. The PEG4 linker provides sufficient reach to accommodate diverse ternary complex conformations while maintaining acceptable cellular permeability, reducing the need for immediate linker optimization during proof-of-concept studies [2].

C4 Exit Vector for Nuclear Protein Degradation

For academic laboratories and contract research organizations (CROs) requiring consistent, publication-ready degradation data, Conjugate 10 offers a well-characterized building block with documented purity (>98% by HPLC) and defined storage stability (≥2 years at -20°C) [1]. This contrasts with custom-synthesized linker conjugates that may vary in purity or contain trace contaminants affecting assay reproducibility. The use of a standardized, commercially available conjugate facilitates cross-study comparisons and reduces batch-to-batch variability in degradation potency measurements.

PEG4 Linker for Solubility-Optimized Degraders

When developing degraders for protein targets with demonstrated susceptibility to cereblon-recruiting PROTACs (e.g., BRD4, CDK6, Wee1, BCR-ABL, androgen receptor), Conjugate 10 provides a reliable, pre-optimized module. Empirical studies comparing VHL and CRBN recruitment for identical POI ligands demonstrate that cereblon-based degraders often exhibit superior cellular permeability and faster degradation kinetics in hematopoietic and solid tumor cell lines [2]. The pomalidomide-PEG4-amine architecture of Conjugate 10 aligns with the design of multiple clinical-stage cereblon-recruiting PROTACs, including ARV-110 and ARV-471 .

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